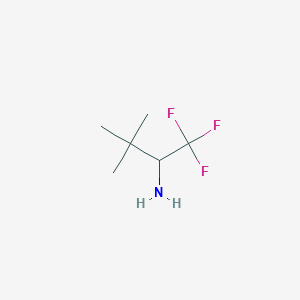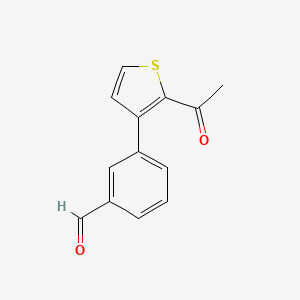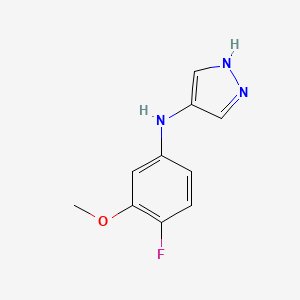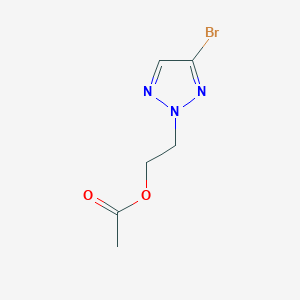
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological and chemical properties. The presence of a bromo group and an acetate ester makes this compound particularly interesting for various synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate typically involves the reaction of 4-bromo-1,2,3-triazole with ethyl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process often involves recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-(4-substituted-2H-1,2,3-triazol-2-yl)ethyl acetate derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethanol and acetic acid.
科学的研究の応用
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The acetate ester can be hydrolyzed to release the active triazole moiety, which then exerts its effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2H-1,2,3-triazol-2-yl)ethyl acetate
- 2-(4-Fluoro-2H-1,2,3-triazol-2-yl)ethyl acetate
- 2-(4-Methyl-2H-1,2,3-triazol-2-yl)ethyl acetate
Uniqueness
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate is unique due to the presence of the bromo group, which can participate in specific interactions such as halogen bonding. This property can enhance its biological activity and binding affinity compared to its chloro, fluoro, and methyl counterparts .
特性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
2-(4-bromotriazol-2-yl)ethyl acetate |
InChI |
InChI=1S/C6H8BrN3O2/c1-5(11)12-3-2-10-8-4-6(7)9-10/h4H,2-3H2,1H3 |
InChIキー |
OKUYFQAZXBBYDO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCN1N=CC(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


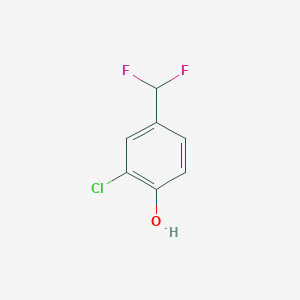
![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)

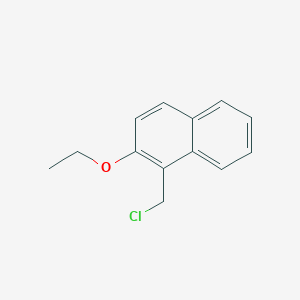
![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
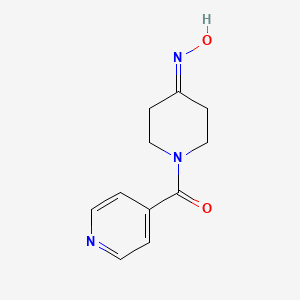
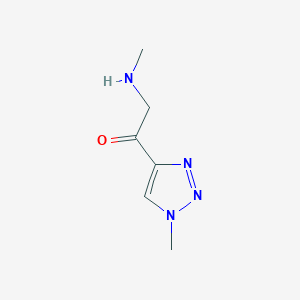

![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
